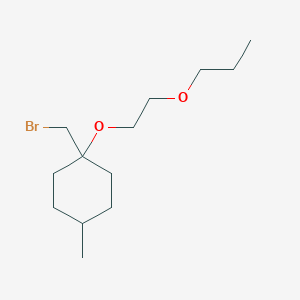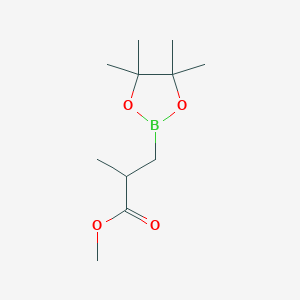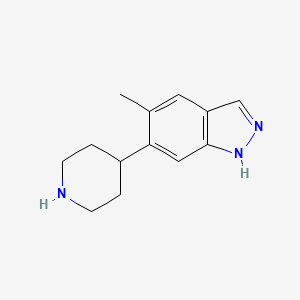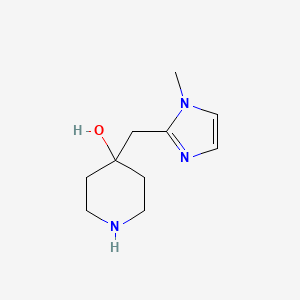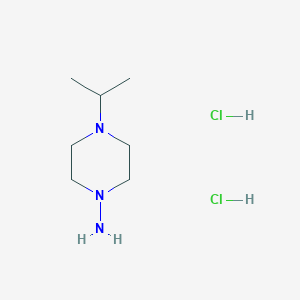
4-(Propan-2-yl)piperazin-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)piperazin-1-aminedihydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperazin-1-aminedihydrochloride typically involves the reaction of isopropylamine with piperazine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Isopropylamine and piperazine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Procedure: Isopropylamine is added to a solution of piperazine in water. Hydrochloric acid is then added to the mixture to form the dihydrochloride salt.
Purification: The product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of various chemical intermediates and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
4-(Propan-2-yl)piperazin-1-aminedihydrochloride can be compared with other piperazine derivatives:
Similar Compounds: Piperazine, N-methylpiperazine, and N-ethylpiperazine.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H19Cl2N3 |
|---|---|
Peso molecular |
216.15 g/mol |
Nombre IUPAC |
4-propan-2-ylpiperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H17N3.2ClH/c1-7(2)9-3-5-10(8)6-4-9;;/h7H,3-6,8H2,1-2H3;2*1H |
Clave InChI |
DRWGWCAHAUICPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


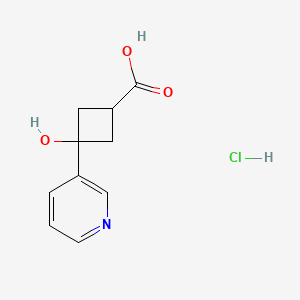
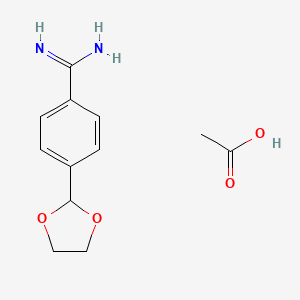
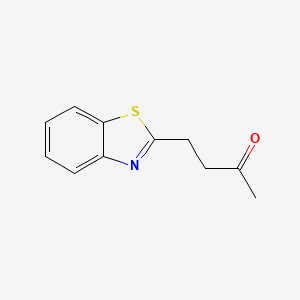
![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)


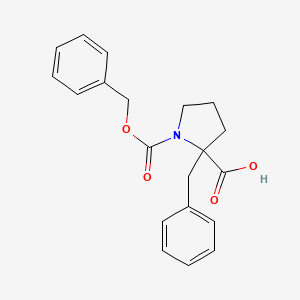

![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
